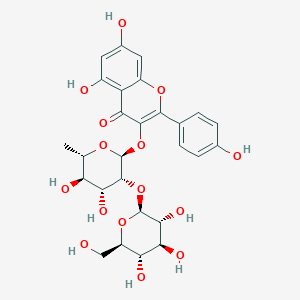
N,N'-Diisopropylethylendiamin
Übersicht
Beschreibung
N,N’-Diisopropylethylenediamine is an organic compound with the molecular formula C8H20N2. It is a colorless to almost colorless liquid with a slight odor. This compound is known for its use as a ligand in coordination chemistry and its role in various organic synthesis processes .
Wissenschaftliche Forschungsanwendungen
N,N’-Diisopropylethylenediamine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
N,N’-Diisopropylethylenediamine has been found to be highly active against members of the genus Mycobacterium, particularly against Mycobacterium tuberculosis both in vitro and in experimentally infected mice . This suggests that the primary targets of this compound are likely to be specific proteins or enzymes within these bacteria that are essential for their survival and proliferation.
Mode of Action
It is known that the compound’s chemical structure is completely unrelated to any other known antituberculous drug . This suggests that it may interact with its targets in a unique way, possibly by binding to them and inhibiting their function, leading to the death of the bacteria.
Pharmacokinetics
Its effectiveness against mycobacterium tuberculosis in vitro and in experimentally infected mice suggests that it is likely to have good bioavailability and can reach its target sites in the body effectively .
Result of Action
The result of the action of N,N’-Diisopropylethylenediamine is the inhibition of the growth and proliferation of Mycobacterium tuberculosis, leading to the death of these bacteria . This makes it a potentially valuable compound in the treatment of tuberculosis.
Biochemische Analyse
Biochemical Properties
It is known that the compound can react with electrophiles . This suggests that it may interact with enzymes, proteins, and other biomolecules that have electrophilic sites. The nature of these interactions would depend on the specific electrophilic sites present on the biomolecules.
Molecular Mechanism
It is known that the compound can react with electrophiles , suggesting that it may bind to biomolecules with electrophilic sites This could potentially lead to enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Diisopropylethylenediamine can be synthesized through several methods. One common method involves the reaction of diisopropylamine with ethylene oxide, followed by chlorination with thionyl chloride to produce N,N-diisopropyl chloroethyl amine hydrochloride. This intermediate is then subjected to ammonolysis in a high-pressure reaction kettle with liquid ammonia to yield N,N’-Diisopropylethylenediamine .
Industrial Production Methods
In industrial settings, the synthesis of N,N’-Diisopropylethylenediamine often involves the use of high-pressure aminolysis. The reaction conditions typically include a temperature range of 80°C to 120°C and a system pressure of 2Mpa to 6Mpa. The reaction time is usually between 2 to 6 hours .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Diisopropylethylenediamine undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles due to the presence of nitrogen atoms with lone pairs of electrons.
Coordination Reactions: It acts as a ligand, forming coordination complexes with metals such as copper(II), which exhibit thermochromic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out under mild conditions.
Coordination Reactions: These reactions often involve metal salts and are conducted in solvents like benzene or toluene.
Major Products Formed
Substitution Reactions: The major products are substituted ethylenediamine derivatives.
Coordination Reactions: The major products are metal-ligand complexes with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diisopropylethylamine: Similar in structure but with an ethyl group instead of an ethylenediamine backbone.
N,N’-Diethylethylenediamine: Similar but with ethyl groups instead of isopropyl groups.
N,N’-Dimethylethylenediamine: Similar but with methyl groups instead of isopropyl groups.
Uniqueness
N,N’-Diisopropylethylenediamine is unique due to its specific steric hindrance and electronic properties, which make it an effective ligand in coordination chemistry and a useful reagent in organic synthesis. Its ability to form stable complexes with metals and its antimicrobial properties further distinguish it from similar compounds .
Eigenschaften
IUPAC Name |
N,N'-di(propan-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-7(2)9-5-6-10-8(3)4/h7-10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIGJRRHGZYPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041072 | |
| Record name | N,N'-Diisopropylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4013-94-9 | |
| Record name | N,N′-Diisopropylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4013-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Diisopropylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Diisopropylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diisopropylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Bis(isopropylamino)ethane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01R7542HE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B135437.png)



